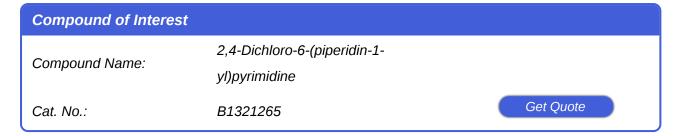


The Piperidinyl Pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

The piperidinyl pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the biological properties of these compounds, with a focus on their anticancer and kinase inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Quantitative Biological Activity Data

The biological activity of various piperidinyl pyrimidine and related pyrido[2,3-d]pyrimidine derivatives has been extensively evaluated against numerous cancer cell lines and protein kinases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Piperidinyl Pyrimidine and Related Scaffolds



| Compound/Derivati ve | Cancer Cell Line | Activity (IC50/GI50 in μM) | Reference Compound |
|-----------------------------------|---|----------------------------|-----------------------|
| Compound 10a | HCT-116 (Colon Carcinoma) | Highly Cytotoxic | Vinblastine |
| Compound 10a | HepG-2 (Hepatocellular Carcinoma) | Highly Cytotoxic | Vinblastine |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | 0.57 | Doxorubicin |
| Pyrido[2,3- d]pyrimidine 11 | MCF-7 (Breast Cancer) | 1.31 | Doxorubicin |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | 1.13 | Doxorubicin |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | 0.99 | Doxorubicin |
| Pyrimidine-5- carbonitrile 57 | MCF-7 (Breast Cancer) | 3.37 | Erlotinib |
| Pyrimidine-5- carbonitrile 57 | A549 (Lung Cancer) | 3.04 | Erlotinib |
| Pyrimidine-5- carbonitrile 57 | HepG-2 (Hepatocellular Carcinoma) | 4.14 | Erlotinib |
| Pyrimidine-5- carbonitrile 57 | HCT-116 (Colorectal Carcinoma) | 2.4 | Erlotinib |
| Indazol-pyrimidine 75 | MCF-7, A549, Caco2 | 1.629 | Staurosporine |
| Indazol-pyrimidine 76 | MCF-7, A549, Caco2 | 1.841 | Staurosporine |
| Pyrazolo[3,4- d]pyrimidine 12c | UO-31 (Renal Cancer) | 0.87 | Sunitinib, Sorafenib |



| Pyrazolo[3,4- d]pyrimidine 15 | MV4-11 (Leukemia) | 0.127 | - |
|------------------------------------|---|--------|-------------|
| Pyrazolo[3,4-d]pyrimidine 15 | OVCAR5 (Ovarian Cancer) | 0.150 | - |
| Pyrazolo[3,4- d]pyrimidinone 4a | HCT116 (Colorectal), HepG2 (Hepatocellular) | Potent | Roscovitine |

Table 2: Kinase Inhibitory Activity of Piperidinyl Pyrimidine and Related Scaffolds



| Compound/Derivative | Target Kinase | Inhibitory Activity (IC50 in nM) |
|---|------------------------|----------------------------------|
| Compound 17 (Piperidinyl aminopyrimidine) | IKK-2 | 1300 |
| Benzamido-pyrimidine 16 | IKK-2 | 40 |
| Benzamido-pyrimidine 24 | IKK-2 | 25 |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 | 11.4 |
| Pyrido[2,3-d]pyrimidine 10 | PIM-1 | 17.2 |
| Pyrazolo[3,4-d]pyrimidinone 4a | CDK2 | 210 |
| N,4-Di(1H-pyrazol-4- yl)pyrimidin-2-amine 15 | CDK2 | 5 |
| PD180970 (Pyrido[2,3-d]pyrimidine) | p210Bcr-Abl (in vivo) | 170 |
| PD180970 (Pyrido[2,3-d]pyrimidine) | p210Bcr-Abl (in vitro) | 5 |
| PD180970 (Pyrido[2,3-d]pyrimidine) | Abl tyrosine kinase | 2.2 |
| Pyrazolo[3,4-d]pyrimidine 4 | EGFR Tyrosine Kinase | 54 |
| Pyrazolo[3,4-d]pyrimidine 15 | EGFR Tyrosine Kinase | 135 |
| Pyrazolo[3,4-d]pyrimidine 16 | EGFR Tyrosine Kinase | 34 |

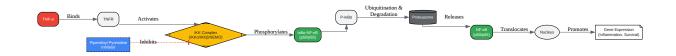
Key Signaling Pathways

The biological effects of piperidinyl pyrimidine scaffolds are often mediated through their interaction with critical cellular signaling pathways, primarily those involved in inflammation and cancer progression.

NF-кВ Signaling Pathway



The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[1] Piperidinyl pyrimidine derivatives have been identified as potent inhibitors of IκB kinase (IKK), a key enzyme in the canonical NF-κB pathway.[2][3] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival gene expression.[1][4]



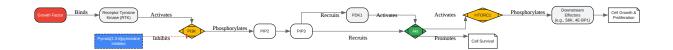
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Caption: Inhibition of the NF-kB signaling pathway by piperidinyl pyrimidine scaffolds.

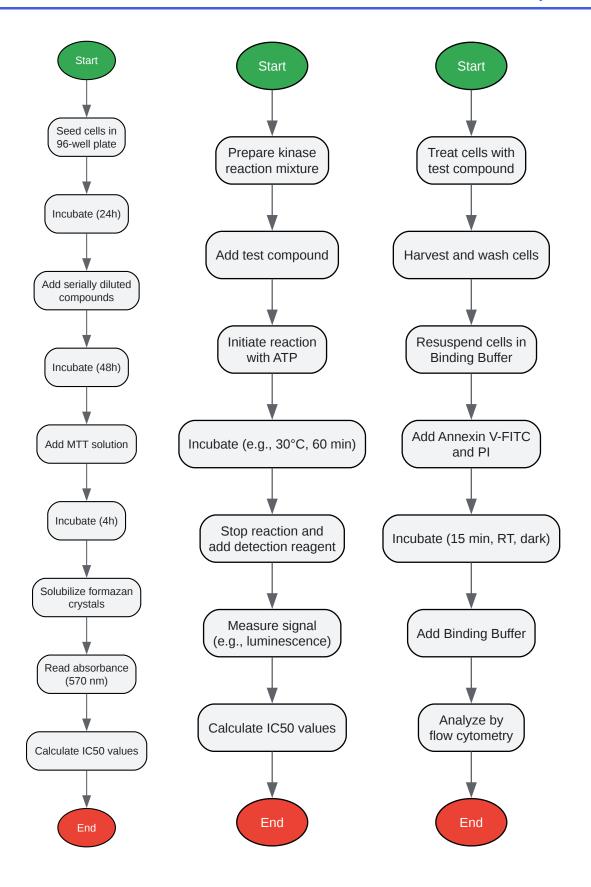
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common feature in many cancers.[5] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold to target this critical oncogenic pathway.[7][8] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, which in turn leads to the deactivation of downstream effectors like mTOR, ultimately resulting in decreased cell proliferation and survival.

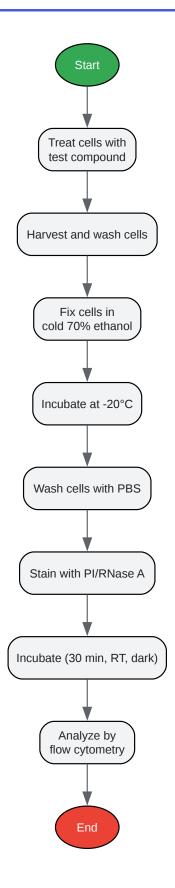












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